3-Ethylphenyl chloroformate

Catalog No.
S15875642
CAS No.
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethylphenyl chloroformate

Product Name

3-Ethylphenyl chloroformate

IUPAC Name

(3-ethylphenyl) carbonochloridate

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-2-7-4-3-5-8(6-7)12-9(10)11/h3-6H,2H2,1H3

InChI Key

ODAVXPFYLQVHJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC(=O)Cl

3-Ethylphenyl chloroformate is an organic compound categorized as a chloroformate, with the chemical formula C9H9ClO2\text{C}_9\text{H}_{9}\text{ClO}_2. It is derived from 3-ethylphenol and phosgene through a reaction that typically requires a base, such as pyridine, to neutralize the hydrochloric acid produced during the process. This compound appears as a colorless to pale yellow liquid and is known for its high reactivity and toxicity, making it essential to handle with care in laboratory and industrial settings .

, primarily involving nucleophilic substitution. The compound can be hydrolyzed in the presence of water to yield 3-ethylphenol and hydrochloric acid. The general reaction can be represented as follows:

C9H9ClO2+H2OC8H10O+HCl\text{C}_9\text{H}_{9}\text{ClO}_2+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{10}\text{O}+\text{HCl}

Additionally, it can react with alcohols to form esters and can also be utilized in the synthesis of carbamates and carbonates by reacting with amines .

Synthetic Routes

C8H9OH+COCl2C9H9ClO2+HCl\text{C}_8\text{H}_9\text{OH}+\text{COCl}_2\rightarrow \text{C}_9\text{H}_9\text{ClO}_2+\text{HCl}

Industrial Production

In industrial settings, continuous flow reactors are often employed for the production of this compound. This method allows for better control over reaction conditions, enhancing safety and efficiency during large-scale production .

3-Ethylphenyl chloroformate is primarily used as a reagent in organic synthesis, particularly in the preparation of esters and carbamates. It plays a significant role in pharmaceutical chemistry for derivatization processes, facilitating the analysis of various compounds through gas chromatography and other analytical techniques . Its reactivity makes it valuable for introducing protective groups in synthetic pathways.

Studies on the interactions of 3-ethylphenyl chloroformate with other substances have highlighted its potential hazards. It reacts vigorously with alcohols, oxidants, ammonia, and water, posing risks such as explosions when mixed with alkalis. These interactions necessitate careful handling and storage protocols to mitigate risks associated with its use .

Several compounds share structural similarities with 3-ethylphenyl chloroformate, including:

  • Methyl chloroformate
  • Ethyl chloroformate
  • Isobutyl chloroformate
  • Phenyl chloroformate
  • Allyl chloroformate

Comparison Table

CompoundStructurePrimary UseToxicity Level
3-Ethylphenyl chloroformateC₉H₉ClO₂Organic synthesisHigh
Methyl chloroformateC₃H₇ClO₂Derivatization in analysisModerate
Ethyl chloroformateC₄H₉ClO₂Synthesis of carbamatesHigh
Isobutyl chloroformateC₅H₉ClO₂Organic synthesisHigh
Phenyl chloroformateC₈H₇ClO₂Protective group in synthesisHigh
Allyl chloroformateC₄H₅ClO₂Synthesis applicationsModerate

Uniqueness

What sets 3-ethylphenyl chloroformate apart from these similar compounds is its specific application in synthesizing derivatives that require an ethyl group attached to a phenolic structure. This specificity allows it to serve unique roles in organic chemistry that may not be achievable by other chloroformates .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

184.0291072 g/mol

Monoisotopic Mass

184.0291072 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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